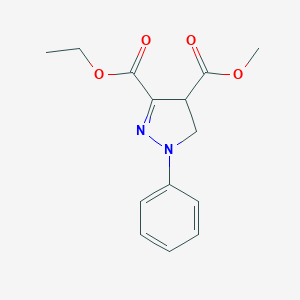

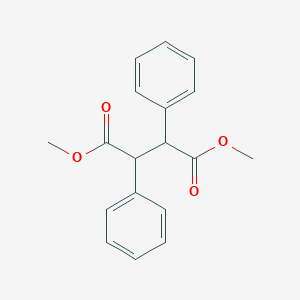

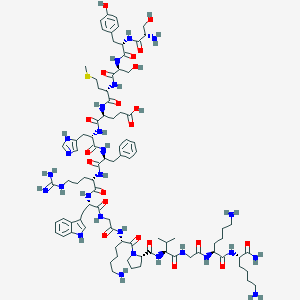

![molecular formula C12H9N3O2 B102744 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 17334-68-8](/img/structure/B102744.png)

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Übersicht

Beschreibung

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound 3-Methyl-4-Phenylisoxazolo[3,4-d]Pyridazin-7(6H)-One and its derivatives have been the focus of various synthesis studies. Research has demonstrated methods for preparing such derivatives, exploring their structural characteristics and chemical behaviors. For instance, Desimoni and Finzi (1967) described the preparation of isoxazolo[4,5-d]pyridazine derivatives, including the synthesis of 3-phenylisoxazolo[4,5-d]pyridazin-4,7(5H,6H)-dione and its 4,7-disubstituted derivatives through the dichloro compound (Desimoni & Finzi, 1967). Another study by Ruano et al. (2002) synthesized isoxazolo[4,5-d]pyridazin-4(5H) and 7(6H)-ones through a one-pot two-step synthetic sequence, providing insights into the regioselectivity controlled by the sulfinyl group position (Ruano et al., 2002).

Pharmaceutical Research

- In the realm of medicinal chemistry, this compound and its analogs have been investigated for potential therapeutic applications. For example, Costantino et al. (1999) used isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a substrate for synthesizing new aldose reductase inhibitors. This research highlighted the inhibitory properties of several derivatives, suggesting their potential in pharmaceutical applications (Costantino et al., 1999).

Crystallography and Molecular Structure

- The molecular and crystal structures of derivatives of this compound have also been extensively studied. Campana et al. (2013) examined the crystal structure of a related compound, providing insights into its molecular conformation and interactions (Campana et al., 2013).

Spectroscopy and NMR Studies

- Detailed spectroscopic analysis has been conducted to understand the NMR characteristics of these compounds. A study by Dal Piaz et al. (2005) reported the synthesis and complete assignment of hydrogen, carbon, and nitrogen NMR signals of several new isoxazolo[3,4‐d]pyridazin‐7(6H)‐ones, contributing to the understanding of their structural properties (Dal Piaz et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a class III receptor tyrosine kinase that is overexpressed in 70-100% of acute myeloid leukemia (AML) patients . It has become a promising drug target for AML .

Mode of Action

This compound acts as a covalent inhibitor of FLT3 . It has been designed and synthesized to overcome the common secondary resistance mutations of FLT3 . The compound binds to FLT3 and inhibits its activity, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of FLT3 by this compound affects the downstream signaling pathways of FLT3 . This results in the inhibition of cell proliferation and the induction of apoptosis in FLT3-dependent human acute myeloid leukemia (AML) cell lines .

Pharmacokinetics

The compound’s effectiveness against flt3 and flt3-internal tandem duplication (itd) at a concentration of 1 μm suggests that it has good bioavailability .

Result of Action

The compound exhibits potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11, as well as BaF3 cells with a variety of secondary mutations . It inhibits the phosphorylation of FLT3 and its downstream signaling factors .

Action Environment

The compound’s effectiveness in overcoming common secondary resistance mutations of flt3 suggests that it may be robust against various cellular environments .

Biochemische Analyse

Biochemical Properties

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . The interaction between this compound and aldose reductase is characterized by strong binding affinity, which inhibits the enzyme’s activity and reduces the accumulation of sorbitol in cells . This inhibition is crucial in managing complications related to diabetes, where excessive sorbitol accumulation can lead to cellular damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In diabetic models, this compound has been observed to mitigate cellular damage by inhibiting aldose reductase . Additionally, it influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses. This modulation helps in maintaining cellular homeostasis and preventing apoptosis induced by high glucose levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of aldose reductase, preventing the conversion of glucose to sorbitol . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, this compound may also influence gene expression by modulating transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of aldose reductase activity and a consistent reduction in sorbitol levels in cells. These findings suggest that this compound is a stable and effective inhibitor in biochemical assays.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. By inhibiting aldose reductase, the compound reduces the flux through the polyol pathway, thereby decreasing the accumulation of sorbitol . This reduction in sorbitol levels helps in preventing cellular damage associated with diabetic complications. The compound may also interact with other enzymes and cofactors involved in oxidative stress responses, further contributing to its protective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high aldose reductase activity, such as the liver, kidneys, and nerves, where it exerts its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with aldose reductase . The compound may also localize to other cellular compartments involved in oxidative stress responses, such as mitochondria and the endoplasmic reticulum. Post-translational modifications and targeting signals may influence its localization and activity within these compartments.

Eigenschaften

IUPAC Name |

3-methyl-4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-7-9-10(8-5-3-2-4-6-8)13-14-12(16)11(9)15-17-7/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQZAUWIHXYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169599 | |

| Record name | Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-68-8 | |

| Record name | 3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017334688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazolo[3,4-d]pyridazin-7(6H)-one, 3-methyl-4-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

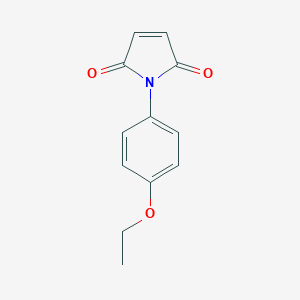

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

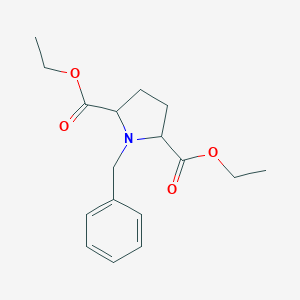

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)